molecular formula C17H16ClFN2O2 B6538902 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide CAS No. 1060281-53-9

2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide

Cat. No.: B6538902
CAS No.: 1060281-53-9
M. Wt: 334.8 g/mol
InChI Key: VPRIZFDELZTWTM-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is a benzamide derivative featuring a chloro-fluorobenzoyl core substituted with a dimethylcarbamoylmethyl group at the para position of the aniline ring. The dimethylcarbamoyl group introduces polar character, which may enhance solubility and modulate pharmacokinetic properties compared to simpler benzamide analogs .

Properties

IUPAC Name

2-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-21(2)15(22)10-11-6-8-12(9-7-11)20-17(23)16-13(18)4-3-5-14(16)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRIZFDELZTWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is C15H16ClF N2O, with a molecular weight of approximately 292.76 g/mol. The compound's structure can be summarized as follows:

  • Chlorine (Cl) : Present at the 2-position on the benzene ring.
  • Fluorine (F) : Present at the 6-position on another benzene ring.
  • Dimethylcarbamoyl Group : Attached at the para position of the phenyl ring.

Biological Activity Overview

Currently, there is a notable lack of specific experimental data regarding the biological activity of this compound. The absence of published studies limits our understanding of its mechanism of action, therapeutic applications, and potential side effects.

In Vitro Studies

While no direct studies on this compound have been identified, similar compounds within the aromatic amide class have shown various biological activities, including:

  • Anticancer Activity : Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. For instance, studies on related compounds indicate that their mechanisms may involve inhibition of tubulin polymerization and induction of apoptosis in rapidly dividing cells .
  • Enzyme Inhibition : Some aromatic amides have been reported to inhibit specific enzymes, leading to altered cellular functions and potential therapeutic benefits in conditions such as cancer or bacterial infections .

Case Studies and Related Research

  • Anticancer Properties : Research has demonstrated that platinum-based complexes with similar structural features exhibit significant cytotoxicity against A549 and HeLa cell lines. These complexes often act by crosslinking DNA or disrupting microtubule dynamics . Although direct data on this compound is lacking, its structural analogs suggest potential anticancer properties.
  • Mechanisms of Action : The mechanisms through which these compounds exert their biological effects typically involve:
    • DNA Interaction : Many anticancer agents target DNA directly or interfere with its replication.
    • Microtubule Disruption : Compounds that affect tubulin dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Future Directions for Research

Given the promising structural characteristics of this compound, future research should focus on:

  • In Vitro and In Vivo Testing : Conducting comprehensive biological assays to evaluate cytotoxicity against various cancer cell lines.
  • Mechanistic Studies : Investigating the specific pathways affected by this compound to elucidate its potential therapeutic applications.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The target compound shares a benzamide backbone with several analogs but diverges in substituent chemistry. A comparison of key structural and inferred properties is outlined below:

Compound Key Substituents Inferred Properties
2-Chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide (Target) - 2-Cl, 6-F on benzoyl
- 4-(dimethylcarbamoylmethyl)phenyl
Enhanced solubility due to polar carbamoyl group; potential for hydrogen bonding .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)benzamide - Cyano, hydroxybutenamido substituents Higher lipophilicity from cyano group; possible metabolic instability via hydrolysis.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropoxy]benzamide - Br, F, trifluoropropoxy groups Electron-withdrawing trifluoromethyl enhances stability; bromo may hinder solubility.
4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]benzamide - Pyridinyl core with dimethylamino and CF₃ Aromatic stacking potential from pyridine; dimethylamino may improve membrane permeation.

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